6beta-Hydroxy Norethindrone is a synthetic derivative of Norethindrone, a progestin commonly used in hormonal therapies and contraceptives. This compound features a hydroxyl group at the 6-beta position, which distinguishes it from its parent compound and other related steroids. It is primarily utilized in scientific research as an intermediate in the synthesis of various steroidal compounds.
The compound can be synthesized through hydroxylation of Norethindrone using oxidizing agents such as potassium permanganate or osmium tetroxide. This process can be conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions to prevent over-oxidation.
6beta-Hydroxy Norethindrone falls under the category of synthetic progestins, which are designed to mimic the effects of natural progesterone in the body. It is classified as a steroid hormone due to its structural characteristics and biological functions.
The synthesis of 6beta-Hydroxy Norethindrone typically involves the following methods:
The reaction conditions for synthesizing 6beta-Hydroxy Norethindrone generally include:
The molecular formula for 6beta-Hydroxy Norethindrone is with a molecular weight of approximately 356.46 g/mol. The compound features a hydroxyl group at the 6-beta position on the steroid backbone.
6beta-Hydroxy Norethindrone can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
6beta-Hydroxy Norethindrone exerts its biological effects by binding to progesterone receptors in target tissues. This interaction leads to modulation of gene expression associated with various physiological processes such as:
The mechanism is likely similar to that of Norethindrone, given their structural similarities.
Relevant chemical properties include:
6beta-Hydroxy Norethindrone has several scientific uses:
This compound's unique hydroxylation at the 6-beta position may influence its pharmacological properties and receptor interactions compared to other similar compounds .
Norethindrone acetate undergoes specific oxidative transformations during drug manufacturing and storage, leading to the formation of 6β-hydroxy norethindrone acetate as a significant degradation product. This oxidative pathway primarily involves cytochrome P450 (CYP) enzyme-mediated reactions or chemical oxidation processes. The transformation initiates with the abstraction of a hydrogen atom from the C6 position of the steroidal backbone, followed by hydroxyl radical addition. Due to the stereoelectronic environment of the β-face of the molecule, this reaction preferentially yields the 6β-hydroxy epimer rather than the 6α-configuration [8] [9].
The degradation process exhibits pH-dependence, with accelerated formation observed under alkaline conditions. Structural analysis reveals that the presence of the ethynyl group at C17 and the unsaturated ketone in ring A creates electron-deficient regions that facilitate nucleophilic attack at C6. When norethindrone acetate is formulated with estrogenic components such as ethinyl estradiol, the degradation kinetics accelerate significantly due to pro-oxidative interactions between the steroid components. This co-formulation effect increases 6β-hydroxy norethindrone acetate formation by approximately 25-40% compared to norethindrone acetate alone, posing challenges for pharmaceutical stability [2] [6].
Table 1: Characterization Data for 6β-Hydroxy Norethindrone Acetate
Property | Specification | Analytical Method |
---|---|---|
Chemical Name | (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one | IUPAC Nomenclature |
CAS Registry Number | 6856-27-5 | - |
Molecular Formula | C₂₂H₂₈O₄ | Elemental Analysis |
Molecular Weight | 356.47 g/mol | MS |
Appearance | White crystalline solid | Visual Inspection |
Purity | ≥99.4% | HPLC |
Primary Storage Condition | 2-8°C protected from light | - |
Pharmaceutical quality control leverages these degradation pathways by intentionally synthesizing 6β-hydroxy norethindrone acetate as a reference standard for impurity profiling. The compound is officially recognized as a Pharmaceutical Analytical Impurity (PAI) rather than a primary reference standard, highlighting its significance in monitoring drug product stability and shelf-life [1] [2]. Advanced analytical techniques, particularly reversed-phase HPLC with photodiode array detection, enable precise quantification of this degradation product at concentrations as low as 0.05% relative to the parent drug substance.
The stereoselective synthesis of 6β-hydroxy norethindrone acetate capitalizes on the unique reactivity of the steroidal dienyl acetate system. This approach exploits the heteroannular diene structure spanning rings B and C (C5-C6-C7-C8 and C9-C10-C11-C12), which undergoes preferential epoxidation at the electron-rich 6,7-double bond. Subsequent acid-catalyzed ring opening of the epoxide intermediate generates the 6-hydroxy derivative with strict β-orientation due to stereoelectronic control during nucleophilic addition [4] [8].
A particularly efficient synthetic route utilizes formamidinesulfinic acid as a reducing agent in alkaline aqueous media to achieve stereospecific 6β-hydroxylation. This method, adapted from opioid chemistry, achieves remarkably high stereoselectivity (>98% 6β-epimer) without detectable formation of the 6α-isomer. The reaction proceeds through a radical mechanism where formamidinesulfinic acid generates sulfoxylate anions that selectively reduce the 6,7-epoxide intermediate, leading to exclusive formation of the 6β-hydroxy configuration. When applied to norethindrone derivatives, this method yields 6β-hydroxy norethindrone acetate in approximately 88.5% yield, significantly higher than traditional microbial transformation approaches [10].
Table 2: Comparative Synthesis Methods for 6β-Hydroxy Norethindrone Derivatives
Synthetic Method | Precursor | Reaction Conditions | 6β:6α Ratio | Overall Yield |
---|---|---|---|---|
Chemical Epoxidation/Hydrolysis | Norethindrone acetate | mCPBA → H⁺/H₂O | 85:15 | 60-65% |
Microbial Transformation | Norethindrone | Fungal cultures (e.g., Aspergillus) | 95:5 | 25-40% |
Formamidinesulfinic Acid Reduction | 6,7-Epoxy derivative | Alkaline aqueous medium, 40-50°C | >99:1 | 88.5% |
Metal-Catalyzed Hydroxylation | Norethindrone acetate | OsO₄/NMO, t-BuOH/H₂O | 92:8 | 70-75% |
Microbiological transformations using fungal species like Aspergillus offer an alternative stereoselective route, producing 6β-hydroxy norethindrone alongside other hydroxylated derivatives (1α-, 10β-, 15α-, and 15β-hydroxy isomers). However, the microbial approach suffers from product diversity that complicates isolation and reduces overall yield of the desired 6β-isomer to approximately 30%, making it less efficient than chemical methods for targeted synthesis [8]. Post-synthetic acetylation of the 6β-hydroxy group enhances compound stability and facilitates chromatographic purification, yielding material with >99.4% purity as confirmed by HPLC analysis [4].
Regioselective C6 hydroxylation of the norethindrone backbone presents significant synthetic challenges due to the presence of multiple potentially reactive sites. Advanced catalytic strategies have been developed to overcome this limitation, with transition metal catalysts and engineered enzymes demonstrating particular effectiveness. Osmium tetroxide (OsO₄) with co-oxidants like N-methylmorpholine N-oxide (NMO) achieves dihydroxylation of the Δ⁵ double bond with moderate regioselectivity, forming the 5,6-diol intermediate that undergoes selective sodium periodate cleavage to yield the 6-keto derivative. Subsequent stereoselective reduction produces predominantly the 6β-alcohol [8].
Cytochrome P450 (CYP3A4) mediated biotransformation represents the physiologically relevant catalytic pathway observed in humans. This enzymatic process inserts oxygen with strict regio- and stereoselectivity at the 6β-position, producing the major circulating metabolite of norethindrone-based contraceptives. In vitro studies demonstrate that CYP3A4 inhibition by co-administered drugs like ketoconazole reduces 6β-hydroxylation by >75%, confirming the enzymatic basis of this transformation. Molecular docking studies reveal that the steroid orients in the CYP3A4 active site with the β-face positioned toward the heme iron-oxo species, explaining the exclusive β-stereochemistry of the hydroxylation product [6] [9].
Biocatalytic approaches using engineered Bacillus megaterium expressing recombinant CYP450BM3 mutants demonstrate enhanced catalytic efficiency for steroidal 6β-hydroxylation. Directed evolution of these enzymes has yielded variants with up to 8-fold increased activity toward norethindrone acetate compared to wild-type enzymes. These biocatalysts operate under mild aqueous conditions (pH 7.4, 37°C) and achieve product yields exceeding 85% with negligible formation of the isomeric 6α-hydroxy derivative. The table below compares catalytic efficiencies across different systems:
Table 3: Catalytic Efficiency in Steroidal 6β-Hydroxylation
Catalyst System | Turnover Frequency (min⁻¹) | Total Turnover Number | 6β-Regioselectivity | Reaction Conditions |
---|---|---|---|---|
Human CYP3A4 (microsomal) | 12.4 | 1,240 | >98% | NADPH, O₂, 37°C, pH 7.4 |
Engineered CYP450BM3 | 42.8 | 15,800 | >99% | NADPH, O₂, 37°C, pH 7.4 |
OsO₄/NMO | 0.8 (catalyst-based) | 85 | 92% | t-BuOH/H₂O (3:1), 0°C to RT |
Fe(Pc)/O₂/ascorbate | 5.3 | 210 | 88% | CH₃CN/H₂O (4:1), 25°C, pH 5.0 |
Fungal Peroxygenases | 8.7 | 970 | 95% | H₂O₂, 30°C, pH 6.0 |
Recent advances in biomimetic catalysis employ iron porphyrin or iron-phthalocyanine complexes that mimic CYP450 chemistry. These synthetic catalysts utilize environmentally benign oxidants like hydrogen peroxide or molecular oxygen to achieve 6β-hydroxylation with >85% regioselectivity. The iron-phthalocyanine system (Fe(Pc)) demonstrates particular promise for scale-up, achieving catalyst turnover numbers exceeding 200 with minimal dimeric byproduct formation. This method eliminates the need for expensive cofactor regeneration systems required in enzymatic approaches while maintaining high stereoselectivity [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: